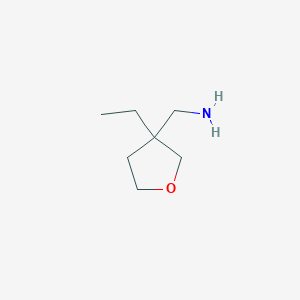
(3-Ethyloxolan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyloxolan-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a derivative of oxolane, featuring an ethyl group and a methanamine group attached to the oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxolan-3-yl)methanamine typically involves the reaction of oxolane derivatives with amine groups. One common method is the reductive amination of 3-ethyloxolane-3-carbaldehyde using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Ethyloxolan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces oxides or ketones.
Reduction: Yields more saturated derivatives.
Substitution: Forms various substituted amines.
Wissenschaftliche Forschungsanwendungen
(3-Ethyloxolan-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (3-Ethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing biochemical pathways. Its unique structure allows it to act as a ligand, binding to enzymes and receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- (Tetrahydrofuran-3-yl)methanamine
- (3-Methoxyoxolan-3-yl)methanamine
- (3-Furanmethanamine, tetrahydro-)
Comparison: (3-Ethyloxolan-3-yl)methanamine is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can affect its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
1158760-31-6 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(3-ethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-7(5-8)3-4-9-6-7/h2-6,8H2,1H3 |
InChI-Schlüssel |
PFXSONMLECXXAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



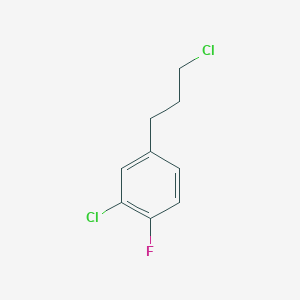
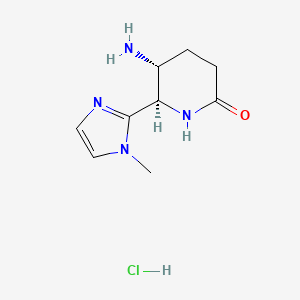

![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)
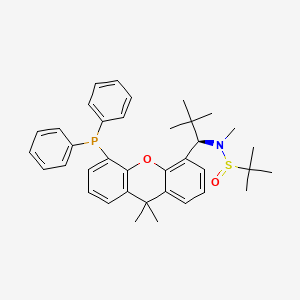
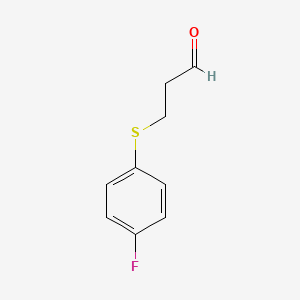
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
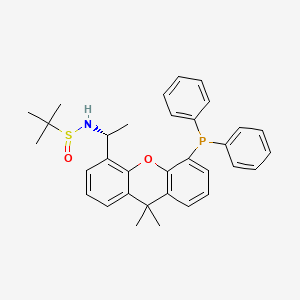
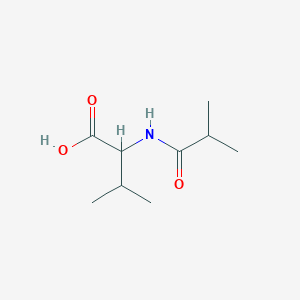
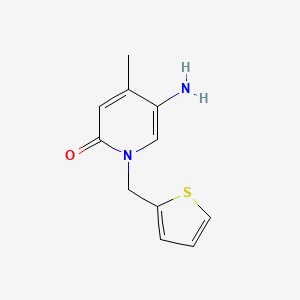
![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
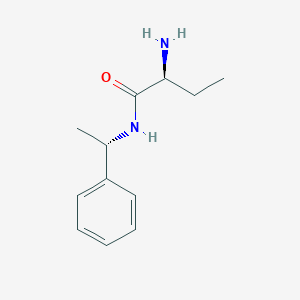
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
